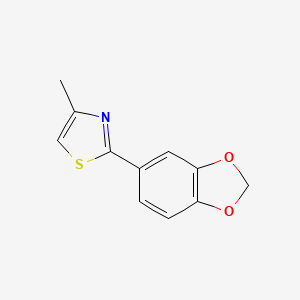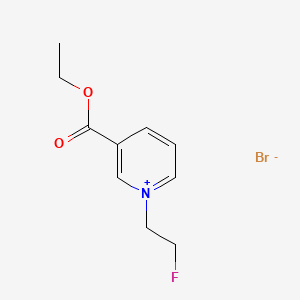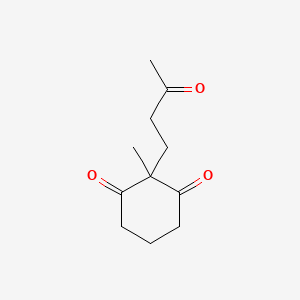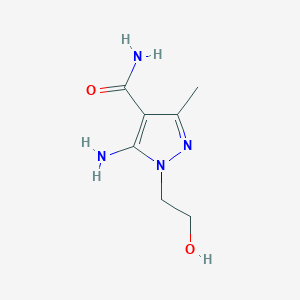
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide typically involves the reaction of 3-methylpyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 5-Amino-1-(2-carboxyethyl)-3-methylpyrazole-4-carboxamide.
Reduction: Formation of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies.
Medicine: Due to its structural features, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can influence its electronic properties and steric interactions, making it a unique compound for specific applications.
Properties
CAS No. |
5468-49-5 |
|---|---|
Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(7(9)13)6(8)11(10-4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13) |
InChI Key |
CRHIUVVZMLHZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
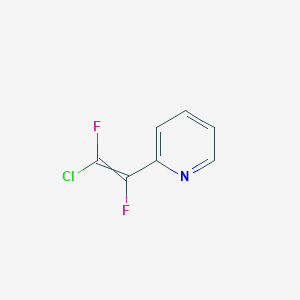
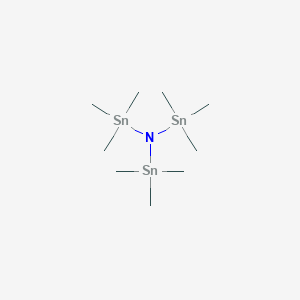
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
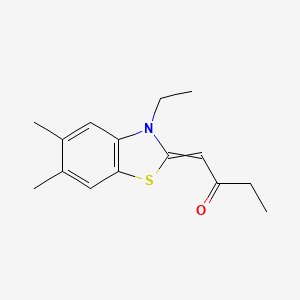
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
